(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol
Description
This compound is a boronic ester derivative featuring a pyridine ring substituted with a hydroxymethyl group (-CH₂OH) at the 3-position and a pinacol-protected boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. Its molecular formula is C₁₃H₁₈BNO₃, with a molecular weight of 255.10 g/mol. The pinacol group enhances stability against hydrolysis, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science . The compound is commercially available (e.g., CymitQuimica, BLD Pharm Ltd.) and serves as a key building block in synthesizing kinase inhibitors, antimalarial agents, and other bioactive molecules .
Properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-7,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZYOXJIDQOQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676786 | |
| Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-81-0 | |
| Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol typically involves two key steps:
- Installation of the boronate ester group on the pyridine ring, commonly via transition-metal catalyzed borylation of a halogenated pyridine precursor.
- Introduction or preservation of the hydroxymethyl substituent at the 3-position of the pyridine ring, either by starting from a hydroxymethyl-substituted pyridine or by subsequent functional group transformations.
Synthesis of the Boronate Ester on Pyridine Ring
A widely used and efficient method to prepare pyridinyl boronate esters is the palladium-catalyzed Miyaura borylation reaction. This involves the reaction of a halogenated pyridine (e.g., 3-bromopyridine or 5-bromomethylpyridine derivatives) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
| Reagent/Condition | Details |
|---|---|
| Halogenated pyridine substrate | 3-Bromopyridine or 5-(bromomethyl)pyridine |
| Boron reagent | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | PdCl2(dppf) or Pd(dppf)Cl2 |
| Base | Potassium acetate (KOAc) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction time | ~3 hours |
| Yield | Up to 95% |
This method is well-documented for producing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with high yield and purity.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 3-position can be introduced either by:
- Starting from a 3-hydroxymethylpyridine derivative that is subsequently borylated at the 5-position.
- Functionalizing the pyridine ring post-borylation, for example by selective reduction of an aldehyde or ester precursor to the corresponding alcohol.
In some synthetic routes, the hydroxymethyl group is preserved during the borylation step if the substrate is suitably protected or stable under the reaction conditions.
Representative Synthetic Route
A plausible synthetic sequence based on literature precedents and analogous compounds is:
- Starting Material: 5-bromo-3-pyridinemethanol (or 3-hydroxymethyl-5-bromopyridine).
- Borylation: Palladium-catalyzed coupling with bis(pinacolato)diboron under KOAc in toluene at 100 °C for 3 hours.
- Work-up and Purification: Quenching with water, extraction, drying over MgSO4, and concentration to isolate the boronate ester product.
This approach yields the target compound this compound in high yield (up to 90-95%) and purity suitable for further synthetic applications.
Alternative Methods and Notes
- Suzuki Coupling: The boronate ester can also be prepared via Suzuki coupling reactions where a boronic acid or boronate ester is coupled to a halogenated pyridinylmethanol derivative, although this is more common for forming C-C bonds rather than installing the boronate ester itself.
- Protection Strategies: If the hydroxymethyl group is sensitive, it can be protected (e.g., as a silyl ether) during the borylation step and deprotected afterward.
- Purification: Flash chromatography on silica gel using gradients of ethyl acetate/hexane or methanol/dichloromethane is typically employed to purify the product.
Data Table Summarizing Key Preparation Parameters
Research Findings and Practical Considerations
- The palladium-catalyzed borylation is highly efficient and scalable, making it suitable for both laboratory and industrial synthesis.
- The reaction tolerates the presence of the hydroxymethyl substituent, provided conditions are controlled to avoid side reactions.
- High purity of the product is achievable with standard chromatographic techniques.
- The boronate ester functionality is stable under typical storage conditions but should be handled under inert atmosphere to prevent hydrolysis.
- The compound is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization in medicinal and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid or pyridine-3-aldehyde.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron atom in the dioxaborolane structure can participate in Suzuki-Miyaura coupling reactions. This reaction is crucial for synthesizing biaryl compounds and has applications in pharmaceuticals and materials science.
Drug Development
The compound has potential applications in drug development due to its ability to modulate biological pathways. The pyridine moiety can enhance the compound's interaction with biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of boron-containing compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The specific application of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol in this context is still under investigation but shows promise based on preliminary results.
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in the synthesis of polymers. The boron functionality allows for the formation of cross-linked networks that can enhance the mechanical properties of polymers.
Table 2: Applications in Polymer Chemistry
| Application | Description |
|---|---|
| Cross-linking Agent | Improves mechanical strength |
| Functional Additive | Enhances thermal stability |
Pesticide Development
There is emerging interest in the use of boron-containing compounds as agrochemicals. The unique properties of this compound may allow it to act as a novel pesticide or herbicide by targeting specific biochemical pathways in pests.
Mechanism of Action
The mechanism by which (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol exerts its effects depends on the specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related boronic esters, highlighting differences in substituents, physicochemical properties, and applications:
*Note: Yields for the target compound are inferred from analogous syntheses in .
Key Comparative Insights
Reactivity in Cross-Coupling Reactions :
- The pyridine-based target compound exhibits higher reactivity in Suzuki couplings compared to phenyl analogs due to the electron-deficient pyridine ring, which facilitates transmetalation .
- Chloro- and methyl-substituted analogs (e.g., ) show reduced reactivity attributed to steric and electronic effects.
Stability :
- All pinacol-protected boronic esters demonstrate improved stability over unprotected boronic acids. However, electron-withdrawing groups (e.g., -Cl in ) slightly reduce stability due to increased electrophilicity at the boron center.
Biological Activity: The hydroxymethyl group in the target compound enhances solubility and enables further functionalization (e.g., esterification, glycosylation) in drug design, unlike non-hydroxylated analogs .
Synthetic Accessibility: The target compound and its phenyl analogs are synthesized via a general reductive amination/pinacol protection route, yielding >90% in most cases .
Biological Activity
The compound (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol is a boron-containing organic molecule with potential applications in medicinal chemistry. Its unique structure allows for diverse interactions within biological systems, particularly in drug discovery and development.
- Chemical Formula : C₁₂H₁₈BNO₃
- Molecular Weight : 244.10 g/mol
- CAS Number : 46856339
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biological targets, particularly enzymes and proteins. The presence of the dioxaborolane moiety enhances its electrophilicity, allowing it to interact with nucleophilic sites in proteins.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
-
Antimicrobial Activity :
- Research indicates that derivatives of boronic acids can inhibit bacterial growth. Specifically, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
- A study reported minimum inhibitory concentrations (MIC) in the range of 0.5–1.0 µg/mL for certain derivatives against resistant strains .
- Antiviral Activity :
- Cancer Therapeutics :
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of boron-containing compounds against various Gram-positive bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties with MIC values ranging from 0.25 to 1 µg/mL against resistant strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Mycobacterium tuberculosis | 1.0 |
| Compound C | Enterococcus faecalis | 0.75 |
Case Study 2: Antiviral Activity Against SARS-CoV-2
In a virtual screening study focused on Mpro inhibitors for SARS-CoV-2, several boronic acid derivatives were identified as potential candidates based on their binding affinity and inhibition profiles . These findings suggest that modifications to the dioxaborolane structure can enhance antiviral properties.
Research Findings
Recent literature emphasizes the versatility of boronic acids in medicinal chemistry:
- Pharmacokinetics : Studies have shown that certain derivatives possess favorable pharmacokinetic profiles with acceptable bioavailability and low toxicity levels in vivo .
- Safety Profiles : In vivo toxicity assessments indicate that many boronic acid derivatives exhibit low toxicity even at high doses (up to 2000 mg/kg) .
Q & A
Q. What are the common synthetic routes for preparing (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol?
- Methodological Answer: The synthesis typically involves two key steps: (i) introduction of the boronic ester group via Miyaura borylation and (ii) reduction of a carbonyl precursor to the methanol moiety. For example:
- Step 1: React a pyridine-derived aldehyde (e.g., 5-formylpyridine-3-boronic acid pinacol ester) with pinacol under anhydrous conditions to stabilize the boronate .
- Step 2: Reduce the aldehyde to a primary alcohol using sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .
Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to enhance reactivity during intermediate steps .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the pyridine ring (δ 7.5–9.0 ppm for aromatic protons), boronate methyl groups (δ 1.0–1.3 ppm), and methanol (-CH₂OH, δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₈H₂₂BNO₃, MW 311.18) .
- HPLC: Use a C18 column with acetonitrile/water gradients to assess purity (>98% by GC or titration) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer:
- Moisture Sensitivity: The boronic ester hydrolyzes in aqueous or humid conditions. Store under inert gas (N₂/Ar) at 2–8°C in sealed amber vials .
- Light Sensitivity: Protect from UV light to prevent decomposition of the pyridine-methanol moiety .
- Short-Term Use: Prepare fresh solutions in anhydrous THF or DMF immediately before reactions .
Q. How does the boronate group influence solubility in common organic solvents?
- Methodological Answer: The pinacol boronate group enhances solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) but reduces solubility in nonpolar solvents like hexane. For solubility testing:
- Dissolve 10 mg in 1 mL of DMF (fully soluble) .
- Partial solubility in ethanol or methanol may require sonication .
Q. What are the typical reaction partners for this compound in cross-coupling reactions?
- Methodological Answer:
- Suzuki-Miyaura Coupling: React with aryl halides (e.g., bromopyridines) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
- Chan-Lam Coupling: Couple with amines or alcohols under Cu(OAc)₂ catalysis in dichloromethane (DCM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?
- Methodological Answer:
- Catalyst Screening: Compare Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for improved yield. PdCl₂(dppf) often reduces side reactions in complex systems .
- Solvent Optimization: Test mixed solvents (e.g., toluene/ethanol) to balance solubility and reactivity. Evidence shows THF/water mixtures yield >80% conversion .
- Temperature Gradient: Perform reactions at 60°C, 80°C, and 100°C; higher temperatures may degrade the methanol group .
Q. What strategies can resolve contradictions in reported reaction yields for this compound?
- Methodological Answer:
- Purity Analysis: Verify boronate content via ¹¹B NMR (δ 30–35 ppm for intact boronate) . Low purity (<95%) correlates with reduced yields.
- Oxygen Sensitivity: Use degassed solvents and Schlenk techniques if yields drop below 50% .
- Competitive Protodeboronation: Add stoichiometric Lewis acids (e.g., MgSO₄) to suppress deboronation during coupling .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer:
- DFT Calculations: Model the HOMO/LUMO energies of the pyridine-boronate system to predict electrophilic/nucleophilic sites .
- Solvent Effects: Use COSMO-RS simulations to assess solvent interactions (e.g., DMF stabilizes the boronate better than THF) .
Q. What analytical methods diagnose decomposition pathways during storage?
- Methodological Answer:
Q. How to troubleshoot failed coupling reactions involving this compound?
- Methodological Answer:
- Step 1: Confirm boronate integrity via ¹¹B NMR. If absent, repurify via silica gel chromatography (hexane/EtOAc 7:3) .
- Step 2: Check Pd catalyst activity using a control reaction (e.g., phenylboronic acid + bromobenzene).
- Step 3: Optimize base (e.g., switch from K₂CO₃ to Cs₂CO₃ for sterically hindered substrates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
